molecular formula C15H15N3O3S B2501491 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide CAS No. 898656-84-3

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide

Cat. No.: B2501491
CAS No.: 898656-84-3
M. Wt: 317.36
InChI Key: SYBKZZYVNCLHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal Complexes and Structural Diversity

Research into metal complexes, such as those involving sulfur-bridged bis-pyridine ligands, highlights the structural diversity achievable with ligands that possess axial chirality, such as 4,4′-dipyridyldisulfide (4DPDS). These studies have shown that simple bridging ligands can lead to a wide range of complex structures, including macrocycles and helices, which may offer insights into the potential applications of similarly structured compounds in materials science and coordination chemistry (Horikoshi & Mochida, 2006).

Cytochrome P450 Isoform Inhibition

The study of chemical inhibitors of cytochrome P450 isoforms provides a foundation for understanding how compounds like 4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide might interact with these enzymes. Such interactions are crucial in drug metabolism and can lead to potential applications in predicting drug-drug interactions and designing inhibitors for specific P450 isoforms (Khojasteh et al., 2011).

Hybrid Catalysts in Chemical Synthesis

The development and application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds demonstrate the importance of catalyst design in facilitating complex chemical reactions. This area of research may provide insights into how compounds like this compound could serve as intermediates or catalysts in synthesizing biologically relevant molecules (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Pyridine Derivatives

Pyridine derivatives play a significant role across medicinal chemistry, demonstrating a range of biological activities. This suggests that specific substitutions on the pyridine ring, such as in this compound, could be explored for developing new therapeutics or chemical sensors (Abu-Taweel et al., 2022).

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(17-13-2-1-9-16-10-13)11-3-7-14(8-4-11)22(20,21)18-12-5-6-12/h1-4,7-10,12,18H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBKZZYVNCLHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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